

An In-depth Technical Guide to the Fluorogenic Probe DMHBO+

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Compound of Interest

Compound Name: DMHBO+
Cat. No.: B15497292

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This guide provides a comprehensive overview of the chemical and photophysical properties of **DMHBO+**, a cationic fluorophore that exhibits exceptional fluorescence upon binding to its cognate RNA aptamer, Chili. This system is a powerful tool for RNA imaging in living cells and FRET-based analytical applications.

Chemical Structure and Properties

DMHBO+, a derivative of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone (DMHBI), is a positively charged ligand designed for high-affinity binding to the Chili RNA aptamer. Its chemical structure features an extended π -conjugation system, which contributes to its red-shifted fluorescence emission.

Table 1: Chemical and Physical Properties of **DMHBO+**

Property	Value	Citation(s)
IUPAC Name	Not explicitly available in search results	
CAS Number	2322286-81-5	[1]
Molecular Formula	C ₂₅ H ₂₉ N ₄ O ₄ ⁺ (structure inferred)	
Molecular Weight	552.37 g/mol	[2]
Melting Point	Not available	
Solubility	Not explicitly available; likely soluble in polar organic solvents like DMSO and alcohols.	[1]
pKa (phenol group)	6.9	
pKa (oxime group)	9.2	
Appearance	Likely a solid	[1]

Photophysical Properties

The fluorescence of **DMHBO⁺** is dramatically enhanced upon binding to the Chili aptamer. This "light-up" property is a hallmark of this fluorogenic system and is attributed to a process known as excited-state proton transfer (ESPT).

Table 2: Photophysical Properties of the Chili-**DMHBO⁺** Complex

Property	Value	Citation(s)
Excitation Maximum (λ_{ex})	456 nm	[2]
Emission Maximum (λ_{em})	592 nm	[2]
Quantum Yield (Φ)	0.1	[2]
Stokes Shift	136 nm	[2]
Dissociation Constant (Kd)	12 nM	[2]
Fluorescence Lifetime (τ)	1.4 ns (ground state recovery)	

Synthesis of DMHBO+

While a detailed, step-by-step synthesis protocol for **DMHBO+** is not publicly available, a plausible synthetic route can be inferred from the synthesis of related HBI derivatives. The synthesis would likely involve a multi-step process starting from commercially available precursors. The general approach would be a condensation reaction to form the imidazolinone core, followed by functionalization to introduce the dimethoxy-hydroxybenzylidene group and the cationic side chain.

A potential synthetic scheme, based on related compounds, would involve the reaction of a suitably substituted benzylidene precursor with a creatinine derivative to form the imidazolinone ring. This would be followed by the introduction of the oxime functionality and subsequent alkylation to introduce the cationic moiety. Purification would likely be achieved through chromatographic techniques.

Experimental Protocols

In Vitro Fluorescence Assay with Chili Aptamer

This protocol outlines the steps to measure the fluorescence enhancement of **DMHBO+** upon binding to the Chili RNA aptamer.

Materials:

- **DMHBO+** stock solution (in DMSO)

- Chili RNA aptamer stock solution (in nuclease-free water)
- Binding buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl₂
- Nuclease-free water
- 96-well black plates, clear bottom
- Fluorometer

Procedure:

- RNA Folding: Dilute the Chili RNA aptamer stock solution to the desired concentration in the binding buffer. To ensure proper folding, heat the solution to 95°C for 3 minutes, followed by slow cooling to room temperature.
- Preparation of **DMHBO+** Solution: Dilute the **DMHBO+** stock solution to the desired concentration in the binding buffer.
- Measurement: In a 96-well plate, mix the folded Chili RNA aptamer and the **DMHBO+** solution to their final concentrations. Incubate at room temperature for 10-15 minutes to allow for binding equilibrium.
- Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with excitation set at ~456 nm and emission at ~592 nm.
- Control: As a control, measure the fluorescence of **DMHBO+** in the binding buffer without the Chili aptamer to determine the background fluorescence.

Live-Cell RNA Imaging

Visualizing RNA in living cells using the **DMHBO+**-Chili system requires the expression of the Chili aptamer fused to a target RNA within the cells, followed by the addition of **DMHBO+**.

Materials:

- Cells expressing the Chili-tagged RNA of interest

- **DMHBO+** stock solution (in DMSO)
- Cell culture medium
- Fluorescence microscope with appropriate filter sets (e.g., for DAPI/FITC/TRITC channels, adjusting for the specific excitation and emission of **DMHBO+**)

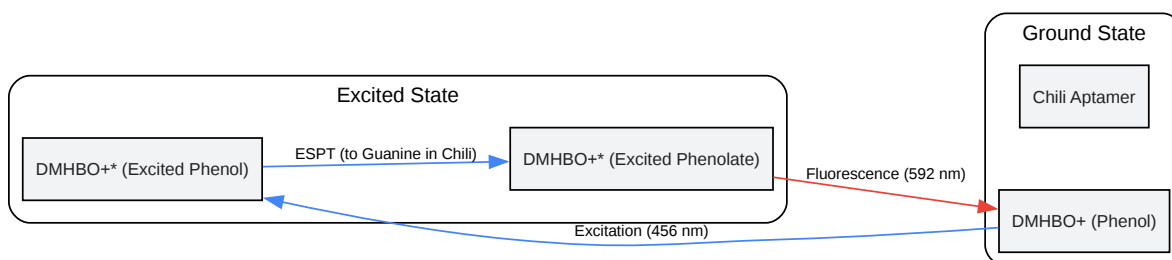
Procedure:

- Cell Culture: Culture the cells expressing the Chili-tagged RNA in a suitable imaging dish (e.g., glass-bottom dish).
- Labeling: Dilute the **DMHBO+** stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range). Replace the existing medium in the imaging dish with the **DMHBO+**-containing medium.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator to allow for **DMHBO+** to enter the cells and bind to the Chili aptamer.
- Imaging: Mount the imaging dish on the fluorescence microscope. Excite the cells at ~456 nm and capture the emission at ~592 nm.
- Optimization: The optimal concentration of **DMHBO+** and incubation time may vary depending on the cell type and the expression level of the Chili-tagged RNA. It is advisable to perform a titration to determine the best conditions for a high signal-to-noise ratio. It is worth noting that a related compound, DMHBI+, has been reported to have poor cell membrane permeability, which could be a consideration for **DMHBO+** as well.

Signaling Pathway and Mechanism of Action

The "signaling pathway" for the **DMHBO+**-Chili system is the photophysical process of fluorescence activation. Upon binding to the Chili aptamer, the **DMHBO+** molecule is held in a rigid conformation, which restricts non-radiative decay pathways. Excitation with light of the appropriate wavelength promotes an electron to a higher energy state. This is followed by an ultrafast excited-state proton transfer (ESPT) from the phenolic hydroxyl group of **DMHBO+** to a nearby guanine residue in the Chili aptamer. This proton transfer leads to the formation of an

excited phenolate anion, which is the species that emits a photon of a longer wavelength (red-shifted fluorescence), resulting in a large Stokes shift.

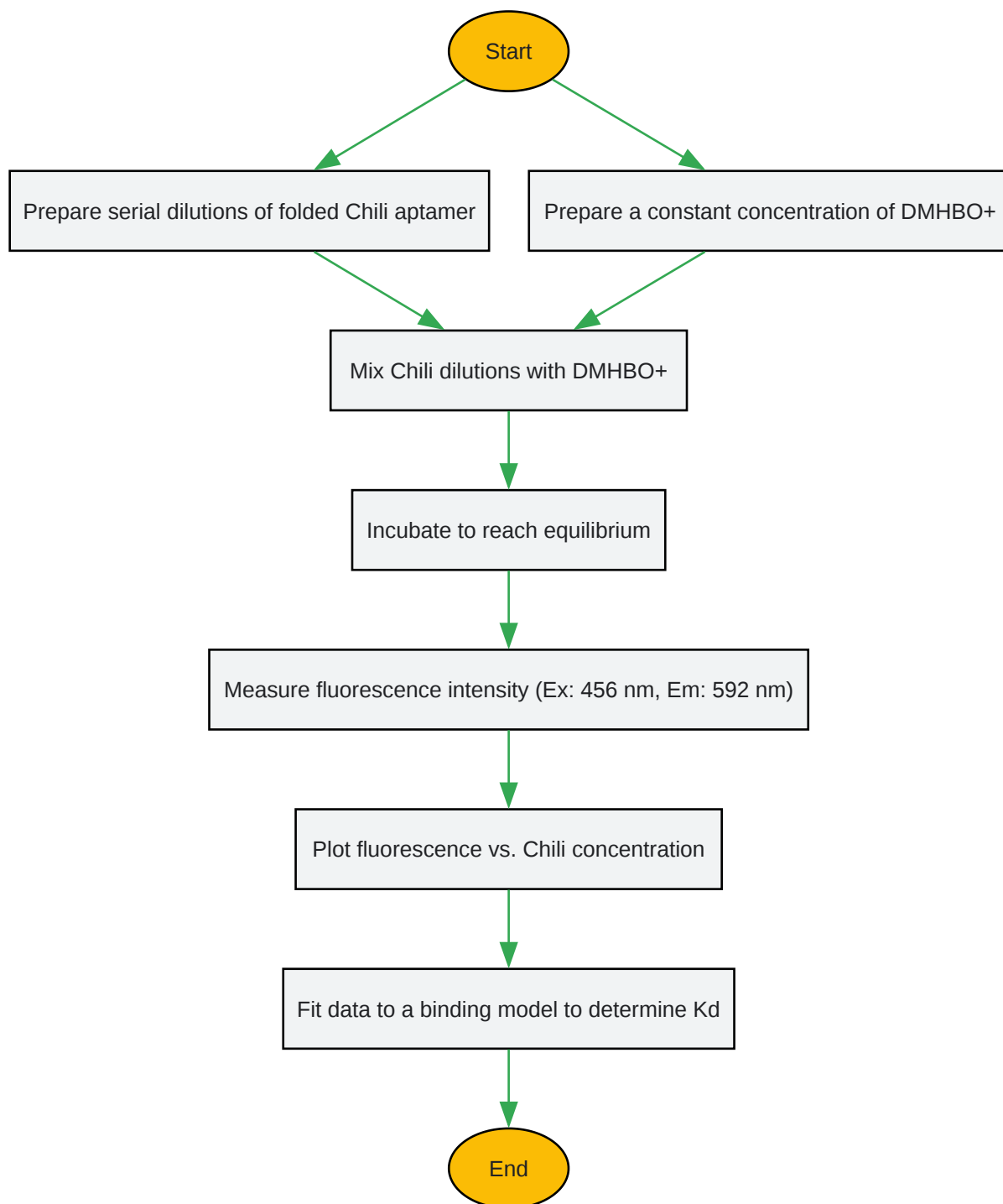


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Caption: Excited-State Proton Transfer (ESPT) mechanism of the **DMHBO⁺**-Chili complex.

Experimental Workflow: In Vitro Fluorescence Titration

The following diagram illustrates the workflow for determining the dissociation constant (K_d) of the **DMHBO⁺**-Chili interaction through fluorescence titration.

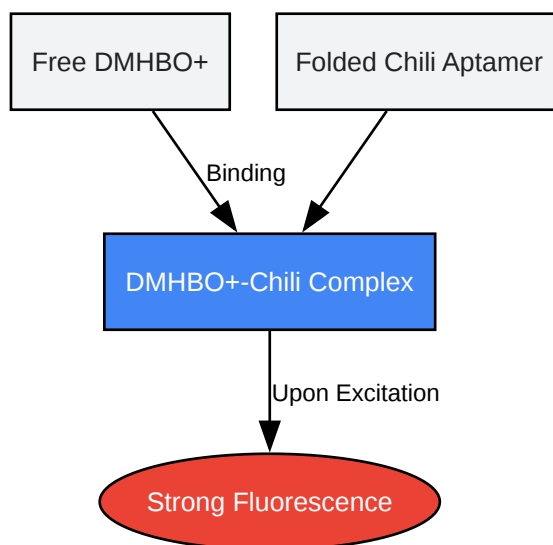


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Caption: Workflow for determining the K_d of **DMHBO+**-Chili binding.

Logical Relationship: Fluorescence Activation

The fluorescence of **DMHBO+** is conditional upon its interaction with the Chili aptamer. The diagram below shows the logical relationship leading to fluorescence activation.



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Caption: Logical flow of **DMHBO+** fluorescence activation.

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References

- [1. targetmol.com](https://www.targetmol.com) [targetmol.com]
- [2. academic.oup.com](https://academic.oup.com) [academic.oup.com]
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